molecular formula C12H15NO5 B2796179 Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate CAS No. 17894-49-4

Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate

Cat. No.: B2796179
CAS No.: 17894-49-4
M. Wt: 253.254
InChI Key: MNJYUFOVLPVHFN-UHFFFAOYSA-N
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Description

Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate (CAS 17894-49-4) is an oxoacetate derivative with a molecular formula of C₁₂H₁₅NO₅ and a molecular weight of 253.25 g/mol . It is characterized by a 2,6-dimethoxyphenyl substituent attached to an oxoacetate backbone. The compound is classified under UN# 3077 (Class 9 hazardous material) and carries hazard statements H302 (harmful if swallowed), H319 (causes serious eye irritation), H372 (causes organ damage with prolonged exposure), and H410 (toxic to aquatic life) . Its primary applications include use as a pharmaceutical intermediate and in organic synthesis, particularly in the development of bioactive molecules .

Properties

IUPAC Name

ethyl 2-(2,6-dimethoxyanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-4-18-12(15)11(14)13-10-8(16-2)6-5-7-9(10)17-3/h5-7H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJYUFOVLPVHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of molecules that have demonstrated various therapeutic effects, including antimicrobial and anticancer properties. The following sections delve into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H17NO5, with a molecular weight of 273.28 g/mol. Its structure features an ethyl ester linked to a dimethoxyphenyl group through an amino linkage, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC13H17NO5
Molecular Weight273.28 g/mol
CAS Number17894-49-4
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to modulation of enzyme activity and receptor signaling pathways.

  • Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by antagonizing anti-apoptotic proteins such as Bcl-2. This mechanism involves the release of calcium ions from the endoplasmic reticulum, leading to cell death pathways being activated .
  • Antimicrobial Properties : this compound has been investigated for its potential antimicrobial effects against various pathogens. Its structural components may enhance its ability to penetrate microbial membranes or inhibit essential microbial enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the dimethoxyphenyl ring have shown varying effects on potency and stability.

ModificationEffect on Activity
Removal of one methoxy groupRetained potency
Substitution with pyridinylLost potency
Introduction of hydrophilic groupsImproved solubility but reduced activity

Research has demonstrated that smaller substitutions at the para position enhance activity while larger groups can diminish it. The balance between lipophilicity and hydrophilicity is critical for maintaining effective interaction with biological targets .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Cancer Cell Lines : In vitro studies showed that derivatives similar to this compound exhibit significant cytotoxicity against multidrug-resistant (MDR) cancer cell lines. These compounds effectively bypass resistance mechanisms associated with traditional chemotherapeutics .
  • Antimicrobial Testing : A series of tests demonstrated that compounds related to this structure possess broad-spectrum antimicrobial activity. The efficacy was measured using minimum inhibitory concentration (MIC) assays against various bacterial strains .
  • Tyrosinase Inhibition : Some analogs have been explored for their ability to inhibit tyrosinase, an enzyme involved in melanin production. The IC50 values indicated that certain modifications enhance inhibitory potency significantly compared to standard inhibitors like kojic acid .

Scientific Research Applications

Chemical Synthesis

Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives that can be utilized in further chemical reactions. The compound can participate in multiple bond-forming reactions, which are essential for developing new materials and bioactive compounds.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections. The mechanism behind this activity may involve disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

This compound has been explored for its anticancer properties. Preliminary studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines. This effect is attributed to its ability to modulate oxidative stress and influence cell cycle regulators . In vitro experiments have indicated a reduction in cell viability among cancer cells treated with this compound, highlighting its potential as a candidate for cancer therapy .

Mechanistic Insights

The compound's biological activities are closely related to its structural features. The presence of methoxy groups enhances its lipophilicity, which is crucial for binding to biological targets such as enzymes and receptors. These interactions can lead to inhibition or modulation of specific biochemical pathways involved in disease processes .

Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant inhibition against various pathogens, comparable to standard antibiotics. This finding supports its potential application in developing new antimicrobial agents.

Anticancer Activity

In vitro studies revealed that the compound could significantly reduce the viability of several cancer cell lines by inducing apoptosis. For instance, research involving Jurkat cells (a model for T-cell leukemia) indicated that treatment with this compound sensitized these cells to conventional chemotherapy agents like cisplatin .

Summary Table of Applications

Application AreaDescriptionKey Findings
Chemical SynthesisIntermediate for complex organic molecule synthesisFacilitates various bond-forming reactions
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteriaComparable efficacy to standard antibiotics
Anticancer ActivityInduces apoptosis in cancer cell linesReduces cell viability; enhances sensitivity to chemotherapy

Comparison with Similar Compounds

Structural analogs of ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate differ in substitution patterns on the phenyl ring, alkoxy groups, or the ester moiety. Below is a detailed comparison with key analogs:

Substitution Position and Electronic Effects

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS 18522-99-1)
  • Molecular Formula: C₁₁H₁₃NO₄
  • Key Differences: The 4-methoxy substitution eliminates steric hindrance compared to the 2,6-dimethoxy analog.
  • Applications: Used as a pharmaceutical intermediate with >99% purity and non-hazardous transport classification .
Ethyl 2-((4-ethoxyphenyl)amino)-2-oxoacetate (CAS 52649-02-2)
  • Molecular Formula: C₁₂H₁₅NO₄
  • Key Differences : The ethoxy group increases lipophilicity compared to methoxy, which may improve membrane permeability in drug candidates .
Ethyl (2-methoxyphenyl)aminoacetate (CAS 7267-26-7)
  • Molecular Formula: C₁₁H₁₃NO₄

Halogenated Analogs

Ethyl 2-((4-bromophenyl)amino)-2-oxoacetate (CAS 24451-15-8)
  • Molecular Formula: C₁₀H₁₀BrNO₃

Alkyl-Substituted Analogs

(2,6-Dimethylphenyl)aminoacetic Acid (CAS 2903-48-2)
  • Molecular Formula: C₁₀H₁₁NO₃
  • Key Differences : Methyl groups at the 2,6-positions are less electron-donating than methoxy groups, reducing solubility in polar solvents. This analog is used as a building block for agrochemicals .

Q & A

Basic Research Questions

Q. What synthetic routes are available for Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate, and how do reaction conditions influence yield?

  • Methodological Answer: Common synthetic routes involve condensation of 2,6-dimethoxyaniline with ethyl oxalyl chloride or oxalate derivatives. Reaction parameters such as temperature (e.g., 0–25°C for controlled exothermic reactions), solvent choice (e.g., dichloromethane or ethanol for solubility optimization), and reaction time (typically 2–6 hours) significantly impact yield and purity. For example, maintaining an inert atmosphere reduces side reactions . Purification via column chromatography or recrystallization improves final product quality .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer:

  • 1H/13C NMR : Identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbonyl signals (δ ~165–175 ppm).
  • IR Spectroscopy : Confirms key functional groups (e.g., C=O stretches at ~1700 cm⁻¹, N-H bends at ~3300 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (m/z 253.25) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer: Use personal protective equipment (PPE) due to hazards (H302: harmful if swallowed; H319: causes eye irritation). Store at -20°C in airtight containers to prevent degradation. Avoid exposure to strong acids/bases to minimize reactive byproducts .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s pharmacokinetic properties?

  • Methodological Answer: Comparative studies of analogs (e.g., chloro, fluoro, or methyl substitutions) reveal that electron-withdrawing groups (e.g., fluorine) enhance lipophilicity and binding affinity to biological targets. For instance, fluorinated analogs exhibit improved blood-brain barrier penetration, while methoxy groups modulate metabolic stability .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or compound purity. Validate purity via HPLC (>98%) and replicate studies using standardized protocols. Cross-reference structural analogs (e.g., bromo- or cyclohexyl derivatives) to isolate substituent-specific effects .

Q. What catalytic systems enhance reactivity in nucleophilic substitution or coupling reactions involving this compound?

  • Methodological Answer: Lewis acids (e.g., CuI) or organocatalysts (e.g., Et3N) improve reaction efficiency in cross-coupling or amidation reactions. For example, copper-catalyzed Ullmann-type couplings with aryl halides achieve yields >80% under optimized conditions (90°C, inert atmosphere) .

Q. What in silico methods predict the binding affinity of this compound to therapeutic targets?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models correlate structural features (e.g., methoxy positioning) with activity against targets like CB2 receptors or bacterial enzymes. Validate predictions with kinetic assays (e.g., surface plasmon resonance) .

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